![molecular formula C7H17O3PTe B12541055 Diethyl [2-(methyltellanyl)ethyl]phosphonate CAS No. 667877-98-7](/img/structure/B12541055.png)
Diethyl [2-(methyltellanyl)ethyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-(methyltellanyl)ethyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a tellurium-containing moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(methyltellanyl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a tellurium-containing precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate. The reaction conditions often include the use of a palladium catalyst and microwave irradiation to achieve high yields and retention of configuration at the phosphorus center .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high efficiency and scalability. The use of copper-catalyzed reactions with diaryliodonium salts at room temperature has also been reported for large-scale preparations .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [2-(methyltellanyl)ethyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tellurium moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine oxides. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
Diethyl [2-(methyltellanyl)ethyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Industry: The compound is used in the development of materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which diethyl [2-(methyltellanyl)ethyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate moiety can mimic phosphate groups, allowing it to interact with enzymes and other proteins that recognize phosphate-containing substrates. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphite: A related compound that lacks the tellurium moiety and is commonly used in organic synthesis.
Diethyl ethylphosphonate: Another similar compound with different substituents on the phosphonate group.
Diethyl benzylphosphonate: A compound with a benzyl group attached to the phosphonate moiety, used in antimicrobial research.
Uniqueness
Diethyl [2-(methyltellanyl)ethyl]phosphonate is unique due to the presence of the tellurium atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where tellurium’s properties are advantageous, such as in the development of materials with unique electronic characteristics .
Propriétés
Numéro CAS |
667877-98-7 |
|---|---|
Formule moléculaire |
C7H17O3PTe |
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-2-methyltellanylethane |
InChI |
InChI=1S/C7H17O3PTe/c1-4-9-11(8,10-5-2)6-7-12-3/h4-7H2,1-3H3 |
Clé InChI |
ZBQPBXORWBSKMJ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC[Te]C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


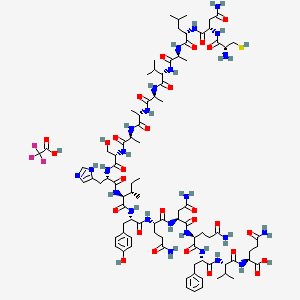
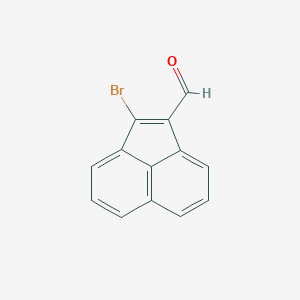
![Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester](/img/structure/B12541003.png)
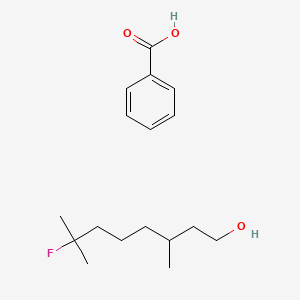
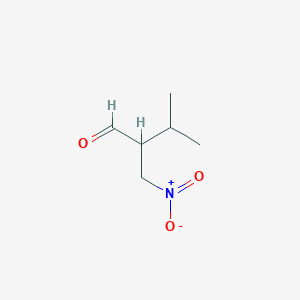
![(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B12541032.png)
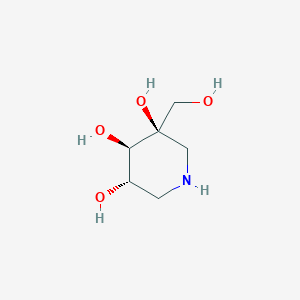
![Acetic acid;1-[dimethyl(phenyl)silyl]ethanol](/img/structure/B12541038.png)
![2-[Benzyl(methyl)amino]-3-methylpentanal](/img/structure/B12541039.png)
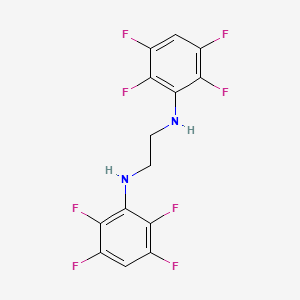
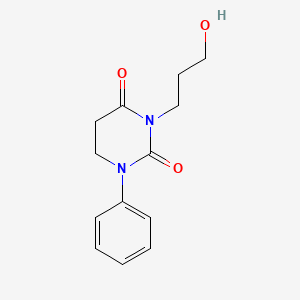

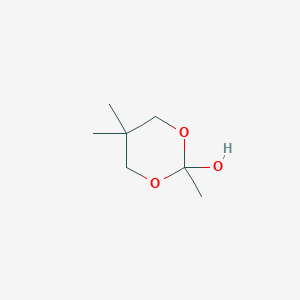
![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B12541081.png)
